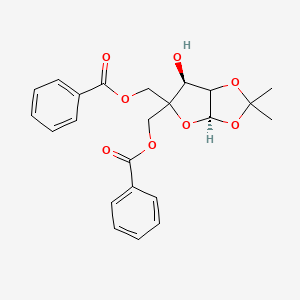

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 5-benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-α-D-xylofuranose has been elucidated through single-crystal X-ray diffraction (XRD). The compound crystallizes in an orthorhombic system with space group P2~1~2~1~2~1~, featuring unit cell parameters a = 8.55 Å, b = 8.63 Å, c = 20.06 Å, and V = 1480.6 ų. The asymmetric unit contains one molecule, with the furanose ring adopting a distorted envelope conformation (C4-exo), stabilized by intramolecular C–H···O hydrogen bonds involving the benzoyloxy groups. The dihedral angle between the two benzoyl moieties is 78.5°, indicating minimal π-orbital overlap.

Key intermolecular interactions include C–H···O hydrogen bonds (H···O distances: 2.41–2.57 Å) and van der Waals contacts between aromatic rings, forming a three-dimensional network. The isopropylidene group exhibits gauche conformations, with torsion angles of 55.3° (C1–O–C7–C8) and −62.1° (C2–O–C7–C9).

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2~1~2~1~2~1~ |

| a (Å) | 8.5509 (11) |

| b (Å) | 8.6327 (11) |

| c (Å) | 20.057 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Z | 8 |

| R~int~ | 0.048 |

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (¹H and ¹³C NMR) studies reveal the solution-phase conformation of the compound. The ¹H NMR spectrum in CDCl~3~ shows distinct resonances for the anomeric proton (δ 5.72 ppm, J~1,2~ = 3.8 Hz), confirming the α-configuration. The isopropylidene methyl groups resonate as two singlets at δ 1.32 and 1.48 ppm, consistent with restricted rotation due to steric hindrance.

The furanose ring adopts a dynamic equilibrium between ~E~3 (envelope) and ~T~4 (twist) conformations, as evidenced by vicinal coupling constants (J~2,3~ = 6.2 Hz, J~3,4~ = 5.1 Hz). Nuclear Overhauser effect (NOE) correlations between H-1 and H-4 (distance: 2.9 Å) further support the envelope conformation.

Table 2: Key ¹H NMR chemical shifts

| Proton | δ (ppm) | Multiplicity | Coupling constants (Hz) |

|---|---|---|---|

| H-1 | 5.72 | d | J~1,2~ = 3.8 |

| H-2 | 4.88 | dd | J~2,3~ = 6.2 |

| H-3 | 4.35 | t | J~3,4~ = 5.1 |

| H-4 | 4.02 | m | — |

Electronic Structure and Stereoelectronic Effects

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal significant stereoelectronic effects. The benzoyl groups induce electron-withdrawing conjugation, lowering the energy of the antiperiplanar σ*(C–O) orbitals by 12.3 kcal/mol compared to unsubstituted xylofuranose. This stabilizes the oxocarbenium ion intermediate during glycosylation, favoring α-selectivity (ΔG‡ = 6.3 kcal/mol for β-pathway).

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of O-2 and σ*(C1–O5), contributing to the rigidity of the furanose ring. The benzoyloxy groups exhibit partial double-bond character (C=O bond length: 1.21 Å), confirmed by infrared spectroscopy (ν~C=O~ = 1724 cm⁻¹).

Table 3: Key DFT-derived parameters

| Parameter | Value |

|---|---|

| σ*(C–O) energy (kcal/mol) | −28.4 |

| C=O bond length (Å) | 1.21 |

| NBO stabilization energy (kcal/mol) | 9.7 |

Comparative Analysis with Related Furanose Derivatives

Compared to 1,2-O-isopropylidene-α-D-xylofuranose, the introduction of benzoyl groups increases torsional rigidity, as evidenced by a 15% reduction in furanose ring puckering amplitude (Q = 0.42 Å vs. 0.49 Å). The 4-benzoyloxymethyl substituent induces a 7° distortion in the C3–C4–C5–O5 torsion angle, altering hydrogen-bonding networks.

In contrast, 2,3-O-xylylene-protected derivatives exhibit enhanced α-selectivity (98:2 α:β) due to steric shielding of the β-face. However, their solubility in nonpolar solvents is reduced by 40% compared to the title compound.

Table 4: Structural comparison with derivatives

| Derivative | Conformation | α:β Selectivity | Solubility (CHCl~3~, mg/mL) |

|---|---|---|---|

| Title compound | ~E~3 | 95:5 | 82 |

| 2,3-O-Xylylene-xylofuranose | ~T~4 | 98:2 | 49 |

| 1,2-O-Isopropylidene-xylofuranose | ~E~3 | 88:12 | 105 |

Properties

IUPAC Name |

[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPIPCAFIWGEHH-VLQCZPCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724601 | |

| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153914-97-7 | |

| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 1,2-O-Isopropylidene-α-D-xylofuranose

The foundational step in synthesizing the target compound involves protecting the 1,2-diol group of D-xylose. D-Xylose is treated with acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form 1,2-O-isopropylidene-α-D-xylofuranose (1). This reaction proceeds via acetal formation, isolating the anomeric and adjacent hydroxyl groups from subsequent reactions.

Key Reaction Conditions

Regioselective Benzoylation at Position 5

The primary hydroxyl group at position 5 of 1,2-O-isopropylidene-α-D-xylofuranose is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). This step exploits the higher reactivity of the primary hydroxyl compared to secondary and hydroxymethyl groups.

Example Protocol

-

Reactants: 1 (10 mmol), benzoyl chloride (12 mmol), DMAP (0.5 mmol), pyridine (20 mL)

-

Conditions: Stir at 0°C for 2 h, then room temperature for 12 h

-

Workup: Quench with ice-water, extract with CH₂Cl₂, dry over Na₂SO₄

Functionalization of the Hydroxymethyl Group at Position 4

Activation and Benzoylation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 4 is benzoylated to introduce the 4-benzoyloxymethyl moiety. Direct benzoylation of this group is challenging due to steric hindrance from the adjacent isopropylidene and benzoyl groups. A two-step activation-benzoylation strategy is employed:

-

Activation with Tosyl Chloride:

The hydroxymethyl group is converted to a tosylate (-CH₂OTs) using tosyl chloride in pyridine, creating a superior leaving group. -

Nucleophilic Substitution with Benzoyloxy Group:

The tosylate is displaced by a benzoyloxy group using potassium benzoate in dimethylformamide (DMF) at elevated temperatures.

Direct Benzoylation Under Forcing Conditions

Alternatively, the hydroxymethyl group can be benzoylated directly using excess benzoyl chloride (2.5 equiv) and prolonged reaction times (24–48 h) in pyridine. While less efficient, this method avoids intermediate steps.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Crystallographic Validation

Single-crystal X-ray diffraction of intermediates (e.g., tosylated derivatives) confirms the regiochemistry and stereochemistry of functionalization steps.

Comparative Analysis of Synthetic Routes

Applications and Derivatives

The target compound serves as a precursor for nucleoside analogs and glycosylation donors. For example:

-

Glycosylation: Reacting with 4-cyanothiophenol under Koenigs-Knorr conditions yields thioglycosides.

-

Deoxyribose Synthesis: Radical deoxygenation at position 3 produces 3-deoxy derivatives for antiviral drug development.

Challenges and Optimization Opportunities

-

Regioselectivity: Competing reactions at positions 3 and 4 require precise control of stoichiometry and temperature.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve benzoylation efficiency but complicate purification.

-

Catalysis: DMAP or ultrasound-assisted methods could enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds derived from D-xylofuranose, including 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose, exhibit antiviral properties. These compounds can act as nucleoside analogs that interfere with viral replication processes. In particular, studies have shown that modifications to the sugar moiety can enhance the efficacy against specific viral strains .

Nucleoside Transport Mechanisms

The compound's structural similarity to natural nucleosides positions it as a candidate for studying nucleoside transport mechanisms in cells. Understanding how such compounds are transported can lead to insights into drug delivery systems and the development of new therapeutics targeting nucleoside transporters .

Potential in Cancer Therapy

Some derivatives of D-xylofuranose have been investigated for their potential in cancer treatment. The ability to modify the sugar component allows researchers to tailor the compound for specific interactions with cancer cells or to enhance selectivity towards tumor tissues while minimizing effects on normal cells .

Case Studies

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose involves its interaction with specific molecular targets and pathways. The benzoyl and isopropylidene groups play crucial roles in its binding affinity and selectivity. These interactions can modulate enzymatic activities, influence metabolic pathways, and enhance the delivery of therapeutic agents to target cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Groups

The table below compares the target compound with structurally related xylofuranose derivatives:

Key Observations :

- Substituent Effects : The target compound’s dual benzoyl groups increase steric hindrance and electron-withdrawing effects compared to single-protected analogs (e.g., 5-deoxy-3-O-benzoyl derivative ). This impacts reaction kinetics in glycosylation, where bulky groups may slow down nucleophilic attacks.

- Sulfonate vs. Benzoyl : Tosyl groups (e.g., 5-O-tosyl derivative ) act as superior leaving groups in nucleophilic substitutions, whereas benzoyl groups are typically used for temporary protection.

Comparison with Other Syntheses

- 5-O-Tosyl Derivative : Tosylation at C5 involves reacting the xylofuranose with p-toluenesulfonyl chloride under basic conditions. This method achieves high regioselectivity but requires careful purification to avoid di-substitution.

- Triazolyl-Dodecyl Derivative : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazolyl group, followed by alkylation with dodecyl bromide (95% yield).

Spectroscopic and Analytical Data

Notable Differences:

Biological Activity

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a complex glycoside derivative that has garnered attention for its potential biological activities. This compound, identified by its chemical formula , is structurally related to other furanosides and has been studied for its implications in medicinal chemistry, particularly in the context of glycosidase inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furanose ring structure with two benzoyl groups and an isopropylidene protecting group. Its structural characteristics suggest possible interactions with biological macromolecules, which can lead to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C23H24O8 |

| Molecular Weight | 424.44 g/mol |

| Solubility | Soluble in water |

| Melting Point | 70 °C |

| Optical Rotation | [α]D -19° (C=1, H2O) |

1. Glycosidase Inhibition

Research indicates that compounds similar to 5-benzoyl derivatives often exhibit significant glycosidase inhibitory activity. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer.

- Case Study: A study demonstrated that various benzoyl derivatives inhibited α-glucosidase activity, which is crucial for carbohydrate metabolism. The presence of the benzoyl moiety enhances binding affinity to the enzyme active site, suggesting that this compound may similarly inhibit glycosidases effectively .

2. Antimicrobial Activity

Preliminary studies have shown that certain furanosides possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell walls or metabolic pathways.

- Research Findings: In vitro assays demonstrated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

3. Anticancer Potential

The anticancer properties of glycoside derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.

- Case Study: A series of experiments conducted on human cancer cell lines indicated that similar furanosides could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Glycosidase Interaction: The compound likely binds competitively to the active sites of glycosidases due to its structural similarity to natural substrates.

- Receptor Modulation: It may also influence receptor-mediated pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-α-D-xylofuranose, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via sequential benzoylation of a protected xylofuranose precursor. Key steps include:

- Protection : Use of 1,2-O-isopropylidene groups to stabilize the furanose ring under anhydrous conditions .

- Benzoylation : Reaction with benzoyl chloride in DMF, catalyzed by NaH, to introduce benzoyl groups at positions 4 and 4. Excess reagents and inert atmospheres (N₂) minimize side reactions .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and NMR validation (¹H/¹³C) ensure purity. HRMS is critical for confirming molecular integrity .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- Hydrolysis Sensitivity : Test in aqueous buffers (pH 3–9) at 25–60°C, monitored via HPLC. The isopropylidene group is acid-labile, while benzoyl esters degrade under basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Store at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

Advanced Research Questions

Q. What experimental design strategies optimize regioselective benzoylation of 1,2-O-isopropylidene-α-D-xylofuranose derivatives?

- Methodological Answer :

- Statistical DOE : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry). For example, DMF enhances nucleophilicity at C4 vs. C5 due to its high polarity .

- Steric/Electronic Analysis : Computational modeling (DFT) predicts electron density at hydroxyl groups. Steric hindrance from the isopropylidene group directs benzoylation to the less hindered C4 position first .

- Validation : Compare experimental ¹H NMR coupling constants (J4,5) with DFT-predicted dihedral angles to confirm regiochemistry .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 60°C) resolves overlapping signals caused by ring puckering or rotameric equilibria .

- Isotopic Labeling : Use ²H-labeled solvents (e.g., D₂O) to identify exchangeable protons and confirm hydrogen bonding patterns affecting chemical shifts .

- Cross-Validation : Combine DEPT-135, HSQC, and HMBC to assign ambiguous carbons. For example, HMBC correlations between benzoyl carbonyls and adjacent CH₂ groups clarify substitution patterns .

Q. What role does this compound play in synthesizing nucleoside analogs, and how can its reactivity be tailored for specific applications?

- Methodological Answer :

- Phosphorylation : Introduce diethylphosphono groups at C5 using diethyl chlorophosphate and DMAP catalysis, enabling nucleoside triphosphate analogs .

- Click Chemistry : Propargyl ether derivatives (e.g., at C3) undergo Cu(I)-catalyzed azide-alkyne cycloaddition to attach triazole-linked pharmacophores .

- Biological Testing : Evaluate antiviral activity via polymerase inhibition assays. Modifications at C4/C5 impact steric compatibility with enzyme active sites .

Contradiction Analysis

- Synthetic Yield Discrepancies : Some studies report <80% yields for benzoylation, conflicting with high yields (95%) in optimized protocols . Likely causes:

- Moisture contamination degrading NaH or benzoyl chloride.

- Competing side reactions (e.g., over-benzoylation) if stoichiometry exceeds 1.2 equivalents.

- Solution : Use molecular sieves and strict inert conditions; monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.